PF-06842874 CDK4 vs CDK6 Isoform Selectivity Profile Comparison
PF-06842874 demonstrates a distinct CDK4/CDK6 selectivity ratio compared to FDA-approved CDK4/6 inhibitors. PF-06842874 inhibits CDK4 with a Ki of 62 nM and CDK6 with a Ki of 130 nM , yielding a CDK6/CDK4 ratio of 2.1, indicating approximately 2-fold selectivity for CDK4 over CDK6. In contrast, abemaciclib exhibits Ki values of 0.6 nM for CDK4 and 2.4 nM for CDK6 , yielding a CDK6/CDK4 ratio of 4.0 (4-fold CDK4 selectivity). Ribociclib demonstrates IC50 values of 10 nM for CDK4 and 39 nM for CDK6 , yielding a ratio of 3.9. This isoform selectivity profile distinguishes PF-06842874 from more CDK4-biased inhibitors.
| Evidence Dimension | CDK4 vs CDK6 inhibition potency and selectivity ratio |
|---|---|
| Target Compound Data | CDK4 Ki = 62 nM; CDK6 Ki = 130 nM; CDK6/CDK4 ratio = 2.1 |
| Comparator Or Baseline | Abemaciclib: CDK4 Ki = 0.6 nM, CDK6 Ki = 2.4 nM, ratio = 4.0; Ribociclib: CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM, ratio = 3.9 |
| Quantified Difference | PF-06842874 CDK6/CDK4 ratio (2.1) is approximately 1.9-fold lower than abemaciclib (4.0) and ribociclib (3.9), indicating less pronounced CDK4 selectivity bias |
| Conditions | Biochemical kinase inhibition assays using recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes |
Why This Matters
The distinct isoform selectivity profile may influence biological outcomes in PAH-relevant cell types where CDK6 expression patterns differ from oncology contexts.
